Clomethiazole edisylate is classified as a sedative-hypnotic agent. Its pharmacological effects are primarily mediated through interactions with the gamma-aminobutyric acid (GABA) receptor system, similar to traditional barbiturates. The compound is also categorized under the International Union of Pure and Applied Chemistry classification for organic compounds.
The synthesis of clomethiazole edisylate involves several steps that transform precursor materials into the final product. While specific proprietary methods may not be publicly disclosed, the general synthetic pathway includes:
Key parameters during synthesis may include temperature control, reaction time, and pH adjustments to optimize yields and purity.
The molecular formula for clomethiazole edisylate is , with a molecular weight of approximately 513.5 g/mol.
The three-dimensional structure can be visualized using computational chemistry software to understand sterics and electronic effects on pharmacodynamics.
Clomethiazole edisylate participates in various chemical reactions relevant to its pharmacological profile:
These reactions are essential for understanding both the therapeutic effects and potential side effects associated with clomethiazole edisylate.
Clomethiazole edisylate primarily acts as a positive allosteric modulator at the GABA_A receptor. It enhances GABAergic transmission by:
This multifaceted mechanism contributes to its effectiveness in treating conditions like alcohol withdrawal syndrome.
The physical and chemical properties of clomethiazole edisylate include:
These properties are crucial for formulation development and clinical application.
Clomethiazole edisylate has several significant applications in medicine:
Due to its high toxicity compared to other sedatives, it is generally not recommended as a first-line treatment and should be used cautiously, especially in individuals with a history of substance abuse or dependence.
Clomethiazole edisylate (5-(2-chloroethyl)-4-methylthiazole ethanedisulfonate) originated in the 1930s when Hoffmann-La Roche scientists synthesized a series of thiamine (vitamin B1) analogues. The compound’s core structure retained thiamine's methylthiazole moiety but incorporated a chloroethyl side chain instead of the aminopyrimidine group, fundamentally altering its biological activity from vitamin to neuroactive agent [5]. Early pharmacological screening revealed potent sedative and anticonvulsant properties distinct from classical barbiturates, prompting clinical development for alcohol withdrawal and status epilepticus in Europe by the 1960s [3] [4].
Mechanistic studies in the 1980s-1990s elucidated clomethiazole’s primary action as a positive allosteric modulator at the GABAA receptor complex. Unlike benzodiazepines that bind the BZD site, clomethiazole interacts preferentially with the barbiturate/picrotoxin-sensitive site, enhancing GABA-induced chloride ion influx and neuronal hyperpolarization [1] [7]. At micromolar concentrations (0.5–2.0 µg/mL), it potentiates GABAergic neurotransmission, while millimolar concentrations directly activate chloride channels [3]. This dual mechanism underpins its suppression of neuronal excitability during alcohol withdrawal.
Table 1: Key Neuropharmacological Milestones for Clomethiazole
Year | Development | Significance |
---|---|---|
1938 | Synthesis of 4-methyl-5-β-chloroethylthiazole | Original patent for core chemical structure by Hoffmann-La Roche [5] |
1989 | Radioligand binding studies | Confirmed binding at unique non-benzodiazepine site on GABAA receptor [3] |
1995 | Gerbil global ischemia models | Demonstrated 70% hippocampal neuroprotection at 100 mg/kg i.p. [1] |
2000 | Electrophysiological characterization | Showed direct modulation of GABAA receptor chloride conductance [3] |
The 1990s saw significant interest in repurposing clomethiazole for neuroprotection following stroke. Preclinical studies demonstrated dose-dependent reductions in cerebral infarct volume (up to 70%) in rodent and primate models of focal ischemia. Neuroprotection occurred via:
Clomethiazole’s physicochemical properties—high hydrophilicity (log P ~0.5), low molecular weight (161.65 g/mol), and pH-dependent stability—posed significant formulation challenges. Initial commercial products included oral capsules (192 mg free base in oily suspension; Heminevrin®) and syrups (clomethiazole edisylate salt). The edisylate salt form improved aqueous solubility (>500 mg/mL) critical for parenteral delivery but introduced new stability constraints [2] [6].
Rectal administration emerged as an alternative when oral or IV routes were compromised. Pharmacokinetic studies demonstrated 90% relative bioavailability of rectal edisylate syrup (600 mg dose) versus oral capsules, though peak plasma concentrations were lower (0.48 ± 0.14 µg/mL vs. 1.76 ± 0.47 µg/mL) and delayed (Tmax 89 vs. 55 minutes) [8]. This route avoided first-pass metabolism but provided slower onset unsuitable for emergency settings.
Table 2: Comparative Formulation Profiles of Clomethiazole
Parameter | Oral Capsules | Parenteral Solution | Rectal Syrup |
---|---|---|---|
Formulation Basis | Free base in oily suspension | Edisylate salt in aqueous vehicle | Edisylate salt aqueous |
Bioavailability | ~100% | 100% (IV) | 90% |
Tmax | 55 ± 12 min | Immediate (IV bolus) | 89 ± 11 min |
Cmax | 1.76 ± 0.47 µg/mL | 8–10 µg/mL (0.8% infusion) | 0.48 ± 0.14 µg/mL |
Major Challenge | Variable gastric absorption | Adsorption to PVC plastics | Slow onset of action |
Parenteral formulations faced material compatibility issues. Clomethiazole edisylate adsorbed significantly to polyvinyl chloride (PVC) infusion systems (up to 30% loss) due to hydrophobic interactions with plasticizers. Studies demonstrated adsorption kinetics followed Langmuir isotherms, with equilibrium binding capacity dependent on tubing composition [9]. Mitigation strategies included:
The WO2000067753A1 patent (2000) detailed critical innovations in clomethiazole edisylate formulation, addressing decomposition pathways and adsorption losses [2] [6]. Key claims centered on:
Stabilization Chemistry
Manufacturing Process
The patent specified a rigorous process for parenteral solutions:
Table 3: Key Patent Claims for Clomethiazole Edisylate Formulations (WO2000067753A1)
Claim Focus | Technical Innovation | Impact on Stability |
---|---|---|
pH range control | Strict maintenance at 2.5–3.5 with acid/base buffers | Prevented hydrolysis of thiazole ring |
Tonicity adjustment | 0.45–0.9% sodium chloride in aqueous solutions | Reduced adsorption to infusion materials |
Lyophilization process | Freeze-drying at −40°C, 0.1 mBar, residual moisture <1% | Enabled room-temperature storage for 24 months |
Packaging | Glass ampoules or non-PVC (EVA) bags | Minimized adsorption losses during storage |
Patent protection extended to novel therapeutic applications, including:
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9